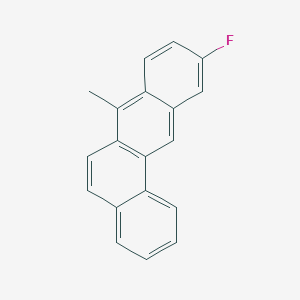
Benz(a)anthracene, 10-fluoro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 10-fluoro-7-methyl-, also known as Benz(a)anthracene, 10-fluoro-7-methyl-, is a useful research compound. Its molecular formula is C19H13F and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benz(a)anthracene, 10-fluoro-7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)anthracene, 10-fluoro-7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Benz(a)anthracene, 10-fluoro-7-methyl- serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can yield derivatives useful in further chemical applications.
Research has indicated that this compound exhibits significant biological activity, particularly regarding its interaction with DNA. It can intercalate into DNA strands, potentially leading to mutations and initiating carcinogenesis. Studies have shown that the presence of fluorine affects the binding affinity of the compound to DNA, which may influence its mutagenic potential .
Case Study : A study investigating the effects of fluoro substituents on methylbenz[a]anthracenes revealed that DNA adducts formed from diol epoxides of 7-methylbenz[a]anthracene and its fluoro derivatives exhibited similar profiles when reacted with calf thymus DNA. This suggests that while the fluorinated versions may alter reactivity, they do not significantly enhance tumor-initiating activities compared to their non-fluorinated counterparts .
Materials Science
In materials science, Benz(a)anthracene, 10-fluoro-7-methyl- is explored for potential applications in organic electronics. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's stability and lipophilicity due to the fluorine substitution enhance its suitability for these applications.
Propiedades
Número CAS |
1881-76-1 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
10-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3 |
Clave InChI |
MOVTXHFIEXTPID-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
SMILES canónico |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Key on ui other cas no. |
1881-76-1 |
Sinónimos |
10-Fluoro-7-methylbenz[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















